molecular formula C10H22 B7798449 2-Methylnonane CAS No. 68551-17-7

2-Methylnonane

Cat. No.: B7798449
CAS No.: 68551-17-7
M. Wt: 142.28 g/mol
InChI Key: SGVYKUFIHHTIFL-UHFFFAOYSA-N
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Description

2-Methylnonane, also known as iso-decane, is an organic compound with the molecular formula C₁₀H₂₂. It is a branched alkane and is one of the many isomers of decane. This compound is a colorless liquid at room temperature and is known for its weak, characteristic odor. It is primarily used in organic synthesis and as a reference standard in various analytical techniques .

Scientific Research Applications

2-Methylnonane has several applications in scientific research:

    Chemistry: Used as a reference standard in gas chromatography and mass spectrometry for the analysis of complex mixtures.

    Biology: Studied for its potential effects on biological membranes and its role as a hydrophobic molecule in various biological processes.

    Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.

    Industry: Used as a solvent and as an intermediate in the synthesis of other organic compounds.

Safety and Hazards

2-Methylnonane is classified as a flammable liquid and vapor . It may be fatal if swallowed and enters airways . Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces, wearing protective gloves/protective clothing/eye protection/face protection, and storing in a well-ventilated place .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylnonane can be synthesized through various methods, including the catalytic hydrogenation of 2-methylnonene. This process involves the use of a metal catalyst, such as palladium or platinum, under hydrogen gas at elevated temperatures and pressures. Another method involves the isomerization of n-decane in the presence of a suitable catalyst, such as zeolites, to produce this compound .

Industrial Production Methods

Industrial production of this compound typically involves the catalytic isomerization of linear alkanes. This process is carried out in large-scale reactors using catalysts like platinum or palladium supported on alumina. The reaction conditions include high temperatures (300-500°C) and pressures (10-50 atm) to achieve high yields of the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Methylnonane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-methylnonane primarily involves its interactions with other molecules due to its hydrophobic nature. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. In chemical reactions, it acts as a non-polar solvent, facilitating the dissolution and interaction of hydrophobic molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyloctane
  • 2,3-Dimethylheptane
  • 2,6-Dimethyloctane
  • 2,2,4,4,6,8,8-Heptamethylnonane

Uniqueness

2-Methylnonane is unique due to its specific branching at the second carbon atom, which imparts distinct physical and chemical properties compared to its linear and other branched isomers. This branching affects its boiling point, melting point, and reactivity in various chemical reactions .

Properties

IUPAC Name

2-methylnonane
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InChI

InChI=1S/C10H22/c1-4-5-6-7-8-9-10(2)3/h10H,4-9H2,1-3H3
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InChI Key

SGVYKUFIHHTIFL-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCC(C)C
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Molecular Formula

C10H22
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DSSTOX Substance ID

DTXSID80873239
Record name 2-Methylnonane
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Molecular Weight

142.28 g/mol
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Physical Description

Liquid, Colorless liquid; [Alfa Aesar MSDS], Liquid; [Sigma-Aldrich MSDS], Colorless liquid with a mild hydrocarbon odor; [Chevron Phillips MSDS]
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Vapor Pressure

1.89 [mmHg]
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CAS No.

871-83-0, 34464-38-5, 63335-88-6, 68551-16-6, 68551-17-7
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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